N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyclohexane carboxamide group
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-4-27(5-2)20-15-16(3)23-22(26-20)25-19-13-11-18(12-14-19)24-21(28)17-9-7-6-8-10-17/h11-15,17H,4-10H2,1-3H3,(H,24,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZGSVRWLNHNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide typically involves multiple stepsThe final step involves coupling the pyrimidine derivative with a cyclohexanecarboxamide precursor under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Di-4-(N,N-di-p-tolyl-amino)-phenyl cyclohexane: Known for its use in optoelectronic devices.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide stands out due to its unique combination of a pyrimidine ring and a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a diethylamino group and a cyclohexanecarboxamide moiety. Its molecular formula is , indicating a complex structure that can interact with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The diethylamino group enhances membrane permeability, allowing the compound to penetrate cells effectively. Once inside, it can bind to various proteins, modulating their activity and influencing critical biological pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can bind to receptors that regulate cellular signaling pathways.
- Induction of Apoptosis : By affecting mitochondrial function, it may promote programmed cell death in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its biological activities:
| Activity Type | Effect | Cell Lines Tested |
|---|---|---|
| Antiproliferative | Inhibits cell growth | A549 (lung), MCF-7 (breast) |
| Apoptosis Induction | Promotes programmed cell death | HeLa (cervical), PC3 (prostate) |
| Enzyme Inhibition | Inhibits histone deacetylases (HDACs) | Various cancer lines |
| Antiangiogenic | Reduces blood vessel formation | Chorioallantoic membrane assay |
Study 1: Antiproliferative Effects
A study conducted by researchers evaluated the antiproliferative effects of the compound on several cancer cell lines using MTT assays. Results indicated that the compound significantly reduced cell viability in A549 and MCF-7 cells, suggesting its potential as an anticancer agent .
Study 2: Apoptosis Induction
In another investigation, the compound was shown to induce apoptosis in HeLa cells through caspase activation assays. The study found that treatment with the compound led to increased levels of cleaved caspases, indicating a shift towards apoptotic pathways .
Study 3: Mechanistic Insights
Further mechanistic studies revealed that this compound acts as a pan-HDAC inhibitor. This action resulted in hyperacetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
